A Comprehensive Guide to the Spectroscopic Characterization of 5-(4-Ethylphenyl)-5-oxovaleric Acid
A Comprehensive Guide to the Spectroscopic Characterization of 5-(4-Ethylphenyl)-5-oxovaleric Acid
This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(4-Ethylphenyl)-5-oxovaleric acid, a molecule of interest for researchers in organic synthesis and drug development. Given the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predictive analysis. This guide is intended to serve as a valuable resource for scientists in confirming the synthesis and purity of this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 5-(4-Ethylphenyl)-5-oxovaleric acid with a systematic numbering of the carbon and hydrogen atoms for unambiguous reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of 5-(4-Ethylphenyl)-5-oxovaleric acid with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 5-(4-Ethylphenyl)-5-oxovaleric acid in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, aliphatic chain, and ethyl group protons.
Predicted ¹H NMR Data
| Protons (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 | ~10-12 | singlet (broad) | 1H | - |
| H8, H10 | ~7.90 | doublet | 2H | ~8.0 |
| H9, H11 | ~7.30 | doublet | 2H | ~8.0 |
| H4 | ~3.05 | triplet | 2H | ~7.0 |
| H12 | ~2.70 | quartet | 2H | ~7.5 |
| H2 | ~2.50 | triplet | 2H | ~7.0 |
| H3 | ~2.05 | quintet | 2H | ~7.0 |
| H13 | ~1.25 | triplet | 3H | ~7.5 |
Interpretation of the Predicted ¹H NMR Spectrum
-
Carboxylic Acid Proton (H1): The proton of the carboxylic acid is expected to appear as a broad singlet significantly downfield, typically between 10-12 ppm, due to its acidic nature and hydrogen bonding.
-
Aromatic Protons (H8, H10, H9, H11): The para-substituted aromatic ring will give rise to a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing ketone group (H8, H10) are deshielded and will appear at a lower field (~7.90 ppm) compared to the protons meta to the ketone (H9, H11) at ~7.30 ppm.[1]
-
Aliphatic Chain Protons (H4, H2, H3): The protons on the carbon adjacent to the ketone (H4) are deshielded and will appear as a triplet around 3.05 ppm. The protons adjacent to the carboxylic acid (H2) will also be deshielded, appearing as a triplet around 2.50 ppm. The central methylene protons (H3) will be a quintet around 2.05 ppm, being split by the neighboring four protons.
-
Ethyl Group Protons (H12, H13): The ethyl group will show a characteristic quartet for the methylene protons (H12) at ~2.70 ppm and a triplet for the methyl protons (H13) at ~1.25 ppm, a pattern indicative of an ethyl group attached to a benzene ring.[2][3][4]
Standard Operating Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-(4-Ethylphenyl)-5-oxovaleric acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Predicted ¹³C NMR Data
| Carbon (Atom #) | Predicted Chemical Shift (δ, ppm) |
| C5 (Ketone C=O) | ~199 |
| C1 (Carboxylic Acid C=O) | ~178 |
| C7 (Aromatic C-Et) | ~150 |
| C6 (Aromatic C-C=O) | ~135 |
| C9, C11 (Aromatic C-H) | ~129 |
| C8, C10 (Aromatic C-H) | ~128 |
| C4 | ~38 |
| C2 | ~33 |
| C12 (Ethyl CH₂) | ~29 |
| C3 | ~20 |
| C13 (Ethyl CH₃) | ~15 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons (C5, C1): The ketone carbonyl carbon (C5) is expected to be the most downfield signal at around 199 ppm. The carboxylic acid carbonyl carbon (C1) will appear slightly upfield at approximately 178 ppm.[5]
-
Aromatic Carbons (C6-C11): The aromatic carbons will resonate in the 128-150 ppm region. The carbon attached to the ethyl group (C7) will be downfield around 150 ppm, while the carbon attached to the keto-alkyl chain (C6) will be around 135 ppm. The protonated aromatic carbons will appear between 128-129 ppm.[6]
-
Aliphatic and Ethyl Carbons (C2, C3, C4, C12, C13): The aliphatic carbons of the valeric acid chain and the ethyl group will appear in the upfield region of the spectrum. The methylene carbon adjacent to the ketone (C4) will be the most downfield of this group at ~38 ppm. The ethyl group's methylene carbon (C12) will be around 29 ppm, and its methyl carbon (C13) will be the most upfield signal at ~15 ppm.[6]
Standard Operating Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: The instrument is set up as for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | Carboxylic Acid | O-H stretch |
| ~3050 | Aromatic | C-H stretch |
| ~2960, ~2870 | Aliphatic | C-H stretch |
| ~1710 | Carboxylic Acid | C=O stretch |
| ~1685 | Ketone | C=O stretch |
| ~1600, ~1480 | Aromatic | C=C stretch |
Interpretation of the Predicted IR Spectrum
-
O-H Stretch: A very broad absorption band from 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[7][8][9][10][11]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the valeric acid chain and the ethyl group will be just below 3000 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch will appear around 1710 cm⁻¹. The aryl ketone C=O stretch will be at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the aromatic ring.[8][11]
-
C=C Stretches: Aromatic C=C bond vibrations will result in absorptions in the 1600-1480 cm⁻¹ region.
Standard Operating Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, either mix a small amount with KBr powder and press into a pellet or place a small amount directly on the crystal of an ATR-FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis: Identify the major absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which can further confirm the structure.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Proposed Fragment |
| 220 | Molecular Ion [M]⁺ |
| 191 | [M - C₂H₅]⁺ |
| 133 | [C₆H₄COC₂H₅]⁺ |
| 105 | [C₆H₄C₂H₅]⁺ |
| 87 | [CH₂(CH₂)₂COOH]⁺ |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak is expected at an m/z of 220, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bond between the ketone carbonyl and the aliphatic chain is a common fragmentation pathway for ketones.[12][13][14][15] This would lead to the formation of an acylium ion with m/z 133.
-
Loss of the Ethyl Group: Cleavage of the ethyl group from the aromatic ring would result in a fragment at m/z 191.
-
McLafferty Rearrangement: A McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen from the valeric acid chain to the ketone oxygen, followed by cleavage of the alpha-beta bond.[13][14]
-
Standard Operating Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 5-(4-Ethylphenyl)-5-oxovaleric acid.
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation and purity assessment of 5-(4-Ethylphenyl)-5-oxovaleric acid. The predicted data and interpretations presented in this guide offer a solid framework for researchers to verify the successful synthesis of this molecule. While these predictions are based on sound scientific principles, experimental verification remains the gold standard in chemical characterization.
References
-
Avance Beginners Guide. Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Bruker. [Link]
-
Moraes, T. B., et al. (2022). ¹³C{¹H} NMR spectra of ethylbenzene (CDCl₃, 14.1 T) acquired with conventional and SSFP pulse sequences. ResearchGate. [Link]
-
Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
-
Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Problems in Chemistry. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. [Link]
-
Epistemeo. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
Sources
- 1. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]
- 3. Ethylbenzene(100-41-4) 1H NMR [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

